molecular formula C6H8Cl2 B14592536 3,5-Dichloro-2-methylpenta-1,3-diene CAS No. 61170-14-7

3,5-Dichloro-2-methylpenta-1,3-diene

Cat. No.: B14592536
CAS No.: 61170-14-7
M. Wt: 151.03 g/mol
InChI Key: SGQWYRHGEQUAKM-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylpenta-1,3-diene is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. This can be achieved through the reaction of 2-methylpenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), under mild conditions.

    Oxidation: Peracids or ozone in organic solvents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

3,5-Dichloro-2-methylpenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylpenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,3-butadiene
  • 3,5-Dichloro-2-methyl-1,4-pentadiene
  • 2,3-Dichloro-1,3-butadiene

Uniqueness

3,5-Dichloro-2-methylpenta-1,3-diene is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61170-14-7

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

3,5-dichloro-2-methylpenta-1,3-diene

InChI

InChI=1S/C6H8Cl2/c1-5(2)6(8)3-4-7/h3H,1,4H2,2H3

InChI Key

SGQWYRHGEQUAKM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=CCCl)Cl

Origin of Product

United States

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